

A Comparative Analysis of the SUSTAIN and STEP Clinical Trial Programs

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Compound of Interest

Compound Name: Semaglutide

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A deep dive into the clinical development of **semaglutide** for type 2 diabetes and obesity, this guide offers a comprehensive comparison of the pivotal SUSTAIN and STEP trial programs. It provides researchers, scientists, and drug development professionals with a detailed overview of the trial designs, key outcomes, and the underlying mechanism of action of **semaglutide**.

The SUSTAIN (**Semaglutide** Unabated Sustainability in Treatment of Type 2 Diabetes) and STEP (**Semaglutide** Treatment Effect in People with Obesity) clinical trial programs, both sponsored by Novo Nordisk, have been instrumental in establishing the therapeutic efficacy of the glucagon-like peptide-1 (GLP-1) receptor agonist, **semaglutide**. While the SUSTAIN program focused on the glycemic control and cardiovascular benefits of **semaglutide** in patients with type 2 diabetes, the STEP program investigated its potential as a weight management therapy in individuals with obesity or overweight.

Quantitative Data Summary

The following tables provide a structured overview of the key quantitative outcomes from selected trials within the SUSTAIN and STEP programs.

SUSTAIN Trial Program: Key Efficacy Endpoints

Trial	Comparator	Baseline HbA1c (%)	Mean HbA1c Reduction with Semaglutide (%)	Mean Body Weight Reduction with Semaglutide (kg)
SUSTAIN 1[1]	Placebo	~8.1	1.5 (0.5 mg), 1.6 (1.0 mg)	3.7 (0.5 mg), 4.5 (1.0 mg)
SUSTAIN 2[2]	Sitagliptin	~8.1	1.3 (0.5 mg), 1.6 (1.0 mg)	4.3 (0.5 mg), 6.1 (1.0 mg)
SUSTAIN 3[3]	Exenatide ER	~8.4	1.5 (1.0 mg)	5.6 (1.0 mg)
SUSTAIN 4[2]	Insulin Glargine	~8.2	1.2 (0.5 mg), 1.6 (1.0 mg)	3.5 (0.5 mg), 5.2 (1.0 mg)
SUSTAIN 5[2]	Placebo (add-on to basal insulin)	~8.4	1.4 (0.5 mg), 1.8 (1.0 mg)	3.7 (0.5 mg), 6.4 (1.0 mg)
SUSTAIN 6[4]	Placebo	~8.7	0.7 (0.5 mg), 1.0 (1.0 mg)	3.6 (0.5 mg), 4.9 (1.0 mg)
SUSTAIN 7[2]	Dulaglutide	~8.2	1.5 (0.5 mg), 1.8 (1.0 mg)	4.6 (0.5 mg), 6.5 (1.0 mg)
SUSTAIN 8[2]	Canagliflozin	~8.3	1.5 (1.0 mg)	5.3 (1.0 mg)
SUSTAIN 9[5]	Placebo (add-on to SGLT-2i)	~8.0	1.5 (1.0 mg)	4.7 (1.0 mg)
SUSTAIN 10[2]	Liraglutide	~8.2	1.7 (1.0 mg)	5.8 (1.0 mg)
SUSTAIN FORTE[6]	Semaglutide 1.0 mg	~8.9	2.2 (2.0 mg) vs 1.9 (1.0 mg)	6.9 (2.0 mg) vs 6.0 (1.0 mg)

STEP Trial Program: Key Efficacy Endpoints

Trial	Patient Population	Baseline Body Weight (kg)	Mean Body Weight Reduction with Semaglutide 2.4 mg (%)
STEP 1[7]	Overweight/Obese Adults	~105.3	14.9
STEP 2[7]	Overweight/Obese Adults with Type 2 Diabetes	~99.8	9.6
STEP 3[7]	Overweight/Obese Adults (with intensive behavioral therapy)	~105.8	16.0
STEP 4[7]	Overweight/Obese Adults (withdrawal trial)	~107.2	7.9 (continued) vs. -5.0 (discontinued)
STEP 5[7]	Overweight/Obese Adults (104 weeks)	~106.0	15.2
STEP 6[7]	Overweight/Obese Adults (East Asian)	~87.5	13.2

Experimental Protocols

Key Methodologies

The SUSTAIN and STEP trials were designed as randomized, controlled studies to evaluate the efficacy and safety of **semaglutide**.

SUSTAIN Program: The SUSTAIN trials were a series of phase 3a clinical trials that investigated once-weekly subcutaneous **semaglutide** as a monotherapy or as an add-on to other glucose-lowering treatments in adults with type 2 diabetes.[2][8]

- Inclusion Criteria: Adults (≥ 18 years) with type 2 diabetes and inadequate glycemic control (HbA1c typically between 7.0% and 10.5%).[1][3] Specific trials had additional criteria, such

as being drug-naïve or on stable background therapy.[1][3] SUSTAIN 6 specifically enrolled patients at high cardiovascular risk.[4]

- **Exclusion Criteria:** Common exclusion criteria included a history of pancreatitis, severe renal impairment, and recent cardiovascular events.[3]
- **Dosing:** **Semaglutide** was typically initiated at 0.25 mg once weekly and titrated up to maintenance doses of 0.5 mg or 1.0 mg once weekly.[3][6] The SUSTAIN FORTE trial investigated a higher 2.0 mg dose.[6]
- **Primary Endpoint:** The primary endpoint for most SUSTAIN trials was the change in HbA1c from baseline to the end of the treatment period.[3] For SUSTAIN 6, the primary outcome was the time to first occurrence of a major adverse cardiovascular event (MACE).[4]
- **Secondary Endpoints:** Key secondary endpoints often included the change in body weight, proportion of patients achieving specific HbA1c targets, and safety and tolerability assessments.

STEP Program: The STEP program comprised several phase 3 trials evaluating the efficacy and safety of once-weekly subcutaneous **semaglutide** 2.4 mg for weight management in adults with obesity or overweight.[7]

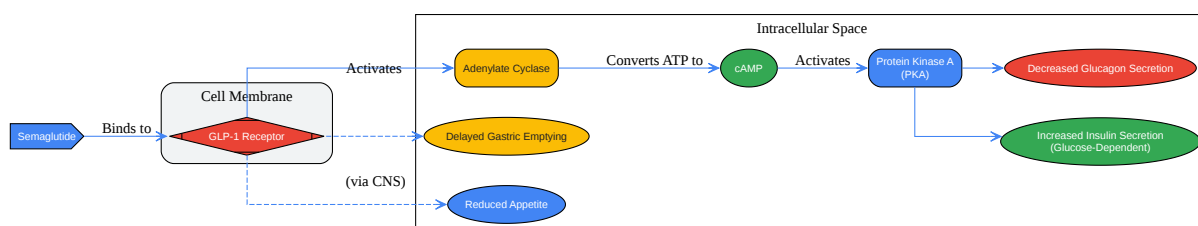
- **Inclusion Criteria:** Adults (≥ 18 years) with a BMI ≥ 30 kg/m² or ≥ 27 kg/m² with at least one weight-related comorbidity.[9] STEP 2 specifically enrolled patients with type 2 diabetes.[7] Participants typically had a history of at least one unsuccessful dietary effort to lose weight.[9]
- **Exclusion Criteria:** A recent change in body weight of >5 kg and a history of pancreatitis were common exclusion criteria.[10]
- **Dosing:** **Semaglutide** was administered once weekly, with a dose escalation over 16 weeks to a maintenance dose of 2.4 mg.
- **Primary Endpoints:** The co-primary endpoints in STEP 1 were the percentage change in body weight and the achievement of at least a 5% reduction in body weight from baseline to week 68.[9]

- Secondary Endpoints: Secondary endpoints included changes in cardiometabolic risk factors and patient-reported outcomes.

Signaling Pathways and Experimental Workflows

Semaglutide Mechanism of Action: GLP-1 Receptor Signaling

Semaglutide is a GLP-1 receptor agonist that mimics the action of the native incretin hormone GLP-1.[11][12] Upon binding to the GLP-1 receptor, a G protein-coupled receptor, it initiates a cascade of intracellular signaling events.[11][13]



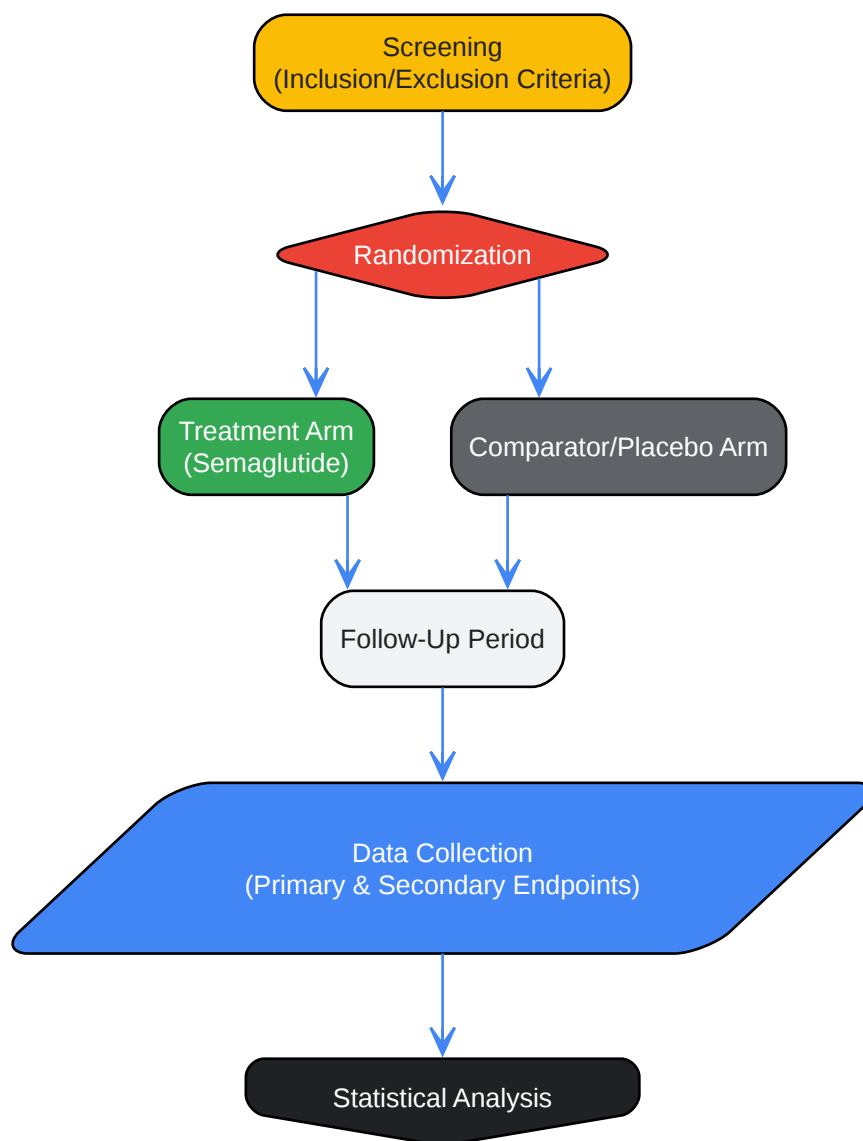
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Caption: **Semaglutide** activates the GLP-1 receptor, leading to increased insulin and decreased glucagon secretion.

The activation of adenylate cyclase leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[11][13] This signaling cascade results in glucose-dependent insulin secretion from pancreatic beta cells and suppression of glucagon secretion from alpha cells.[11][14] **Semaglutide** also delays gastric emptying and acts on the central nervous system to reduce appetite and food intake.[11][12]

General Clinical Trial Workflow

The following diagram illustrates a generalized workflow for the SUSTAIN and STEP clinical trials.



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Caption: A simplified workflow of the SUSTAIN and STEP clinical trials from screening to analysis.

In conclusion, the SUSTAIN and STEP clinical trial programs have robustly demonstrated the efficacy and safety of **semaglutide** in distinct but related patient populations. The SUSTAIN trials have established its role in improving glycemic control and providing cardiovascular

benefits in type 2 diabetes, while the STEP trials have solidified its position as a highly effective pharmacotherapy for weight management. This comparative guide provides a foundational understanding of these landmark programs for professionals in the field of medical research and drug development.

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